1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the difluoromethylation of aromatic compounds, which can be achieved using various reagents and catalysts. For example, the difluoromethylation of aromatic compounds can be carried out using difluorocarbene precursors under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processesThe choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene precursors, metal-based catalysts, and various oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated compounds are often used in biological research due to their enhanced stability and bioactivity.
Medicine: Fluorinated aromatic compounds are of interest in medicinal chemistry for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. For example, the compound may interact with enzymes or receptors in biological systems, leading to specific biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethyl)benzene: This compound has a similar structure but with different positions of the fluorine atoms.
1,3-Difluoro-2-(trifluoromethoxy)benzene: Another fluorinated aromatic compound with different substitution patterns.
Uniqueness
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H5F5O |
---|---|
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
5-(difluoromethoxy)-1,2-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-5(14-8(12)13)2-6(10)7(4)11/h1-2,8H,3H2 |
InChI-Schlüssel |
DJMQTZXUJZXKIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CF)F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.